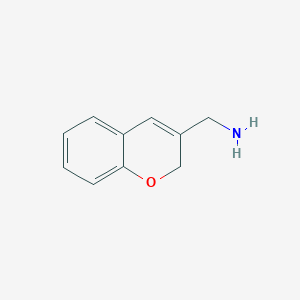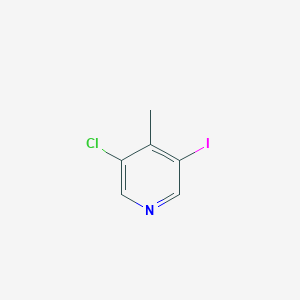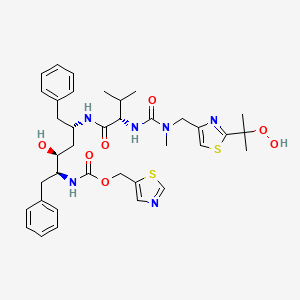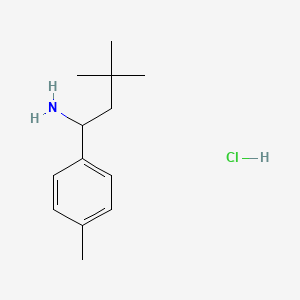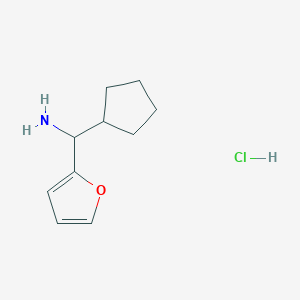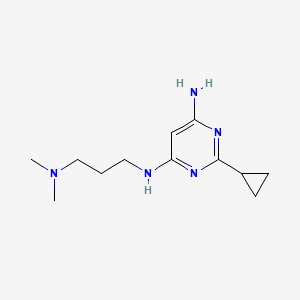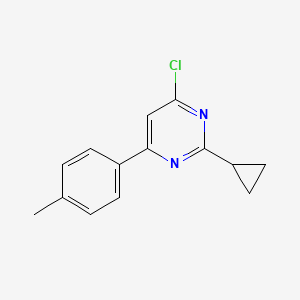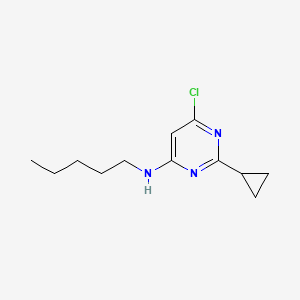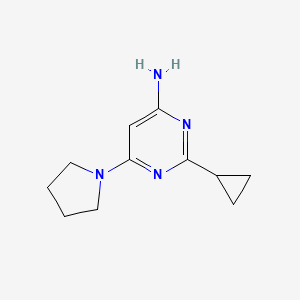
3-(2,2,2-Trifluoroethanesulfonyl)-phenylamine
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethanesulfonyl)-phenylamine, or 3-TESPA for short, is an organosulfur compound that is widely used in scientific research due to its ability to act as a catalyst in many chemical reactions. It is a colorless solid that is soluble in water and other organic solvents, and is used in a variety of applications, from drug synthesis to organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-TESPA is a widely used reagent in scientific research. It is used as a catalyst in organic synthesis, and has been used in the synthesis of various drugs and other compounds. It is also used as a catalyst in the synthesis of polymers, and has been used in the production of polypropylene and polystyrene. Additionally, 3-TESPA is used as a reagent in the synthesis of peptides and proteins, and has been used in the synthesis of insulin and other important proteins.
Wirkmechanismus
The mechanism of action of 3-TESPA is not completely understood, but it is believed to involve the formation of an intermediate compound known as a "sulfonium salt". This intermediate compound is then further reacted with the desired compound, resulting in the desired product. In some cases, 3-TESPA can also act as a nucleophile, attacking the desired compound and forming a new bond.
Biochemical and Physiological Effects
3-TESPA has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-TESPA has been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Additionally, 3-TESPA has been shown to have anti-tumor activity in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-TESPA in laboratory experiments is its low toxicity. It is generally considered to be non-toxic, and poses no significant health risks when used in laboratory settings. Additionally, 3-TESPA is relatively inexpensive, making it a cost-effective reagent for scientific research.
However, there are some limitations to using 3-TESPA in laboratory experiments. For example, it is not very soluble in water, and can be difficult to dissolve in aqueous solutions. Additionally, 3-TESPA can be sensitive to light and air, and can degrade over time if exposed to these elements.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-TESPA. One potential direction is to further study its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Additionally, further research could be done to explore the potential of 3-TESPA as a catalyst for organic synthesis, and to develop more efficient methods for its synthesis and purification. Finally, further research could be done to develop new methods for using 3-TESPA in laboratory experiments, in order to make it more accessible and cost-effective.
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)5-15(13,14)7-3-1-2-6(12)4-7/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUILDVEYJICPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethanesulfonyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



